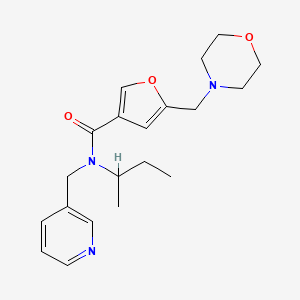![molecular formula C21H27ClN2O2 B3792087 2-[4-({[1-(4-chlorobenzyl)-3-piperidinyl]amino}methyl)phenoxy]ethanol](/img/structure/B3792087.png)
2-[4-({[1-(4-chlorobenzyl)-3-piperidinyl]amino}methyl)phenoxy]ethanol
Overview
Description
This compound is a derivative of phenoxy acetic acid and is part of a group of compounds that contain anisole in which acetic acid or its derivatives are linked to the methane group . It is often known to be a monocarboxylic acid, which is the glycolic acid O-phenyl derivative .
Synthesis Analysis
The synthesis of this compound could involve a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . The six pi electrons obey Huckel’s rule so benzene is especially stable .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed one can expect them to react further by one or more of the following modes: 1. The cation may bond to a nucleophile to give a substitution or addition product. 2. The cation may transfer a proton to a base, giving a double bond product. 3. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 1.21, Boiling Pt (deg C): 299.79 (Adapted Stein & Brown method), Melting Pt (deg C): 80.88 (Mean or Weighted MP), VP(mm Hg,25 deg C): 4.01E-005 (Modified Grain method) .Mechanism of Action
The mechanism of action of this compound could involve a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Future Directions
From a biological and industrial point of view, this compound and its derivatives may provide an opportunity for chemists to design new derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could open up new avenues for research and development in the field of medicinal chemistry.
Properties
IUPAC Name |
2-[4-[[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2/c22-19-7-3-18(4-8-19)15-24-11-1-2-20(16-24)23-14-17-5-9-21(10-6-17)26-13-12-25/h3-10,20,23,25H,1-2,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIXMBPDYULWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(1-phenylethyl)benzamide](/img/structure/B3792006.png)
![2-isopropyl-N-[3-(methylthio)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3792010.png)
![4-(aminosulfonyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3792011.png)
![4-methoxy-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3792019.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-2-[1'-(4-fluorophenyl)-1H,1'H-3,4'-bipyrazol-1-yl]acetamide](/img/structure/B3792025.png)
![N-[[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine](/img/structure/B3792027.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-cycloheptyl-1,3-oxazole-4-carboxamide](/img/structure/B3792049.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B3792056.png)

![4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-N-cyclohexyl-1-piperidinecarboxamide](/img/structure/B3792065.png)
![4-[(4-cyclopentyltriazol-1-yl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine](/img/structure/B3792076.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B3792080.png)
![(1S*,5R*)-6-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3792096.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]succinamide](/img/structure/B3792100.png)
